molecular formula C25H14O5 B4983588 7-phenyl-6H,7H,8H-chromeno[3',4':5,6]pyrano[3,2-c]chromene-6,8-dione

7-phenyl-6H,7H,8H-chromeno[3',4':5,6]pyrano[3,2-c]chromene-6,8-dione

Cat. No. B4983588
M. Wt: 394.4 g/mol
InChI Key: PEWKLAOLUAHLOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-phenyl-6H,7H,8H-chromeno[3',4':5,6]pyrano[3,2-c]chromene-6,8-dione is a complex chemical compound that has been the focus of scientific research for its potential applications in the field of medicine. This compound is commonly known as coumarin and has been found to have a wide range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of coumarin involves its interaction with various enzymes and proteins in the body. This compound has been found to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. Coumarin has also been found to inhibit the activity of thrombin and factor Xa, which are involved in the coagulation cascade.
Biochemical and Physiological Effects:
Coumarin has been found to have a wide range of biochemical and physiological effects. This compound has been shown to have anti-inflammatory, anticoagulant, and antimicrobial properties. Coumarin has also been found to have antioxidant and anticancer properties, making it a promising candidate for the development of new drugs.

Advantages and Limitations for Lab Experiments

The advantages of using coumarin in laboratory experiments include its relatively simple synthesis method and its wide range of biochemical and physiological effects. However, the limitations of using coumarin in laboratory experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for the research on coumarin, including the development of new drugs based on its biochemical and physiological effects. Further research is also needed to fully understand the mechanism of action of coumarin and its potential toxicity. Additionally, the use of coumarin in combination with other compounds may lead to the development of more effective drugs for the treatment of various diseases.

Synthesis Methods

The synthesis of coumarin can be achieved through several methods, including the Pechmann condensation reaction, which involves the reaction of phenol with a β-ketoester in the presence of a Lewis acid catalyst. This method has been widely used in the laboratory for the synthesis of coumarin and its derivatives.

Scientific Research Applications

Coumarin has been the focus of extensive scientific research due to its potential applications in the field of medicine. This compound has been found to have anti-inflammatory, anticoagulant, and antimicrobial properties, making it a promising candidate for the development of new drugs.

properties

IUPAC Name

13-phenyl-2,10,16-trioxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4,6,8,17,19,21-octaene-11,15-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H14O5/c26-24-20-19(14-8-2-1-3-9-14)21-23(16-11-5-7-13-18(16)29-25(21)27)30-22(20)15-10-4-6-12-17(15)28-24/h1-13,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEWKLAOLUAHLOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4OC3=O)OC5=C2C(=O)OC6=CC=CC=C65
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H14O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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